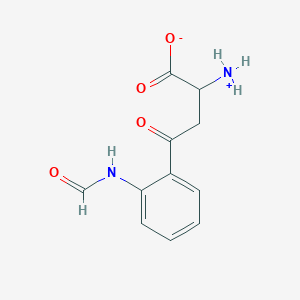

N-formylkynurenine

描述

N-formylkynurenine is a non-proteinogenic alpha-amino acid and a non-proteinogenic amino acid derivative. It derives from a kynurenine.

N'-formylkynurenine belongs to the class of organic compounds known as alkyl-phenylketones. These are aromatic compounds containing a ketone substituted by one alkyl group, and a phenyl group. N'-formylkynurenine is slightly soluble (in water) and a moderately acidic compound (based on its pKa). Within the cell, n'-formylkynurenine is primarily located in the cytoplasm. N'-formylkynurenine exists in all eukaryotes, ranging from yeast to humans. N'-formylkynurenine participates in a number of enzymatic reactions. In particular, N'-formylkynurenine can be biosynthesized from L-tryptophan through its interaction with the enzyme tryptophan 2, 3-dioxygenase. Furthermore, N'-formylkynurenine can be converted into formylanthranilic acid and L-alanine through the action of the enzyme kynureninase. Furthermore, N'-formylkynurenine can be converted into formic acid and L-kynurenine; which is mediated by the enzyme kynurenine formamidase. Furthermore, N'-formylkynurenine can be biosynthesized from L-tryptophan through its interaction with the enzyme indoleamine 2, 3-dioxygenase. Furthermore, N'-formylkynurenine can be biosynthesized from L-tryptophan; which is mediated by the enzyme indoleamine 2, 3-dioxygenase. Finally, N'-formylkynurenine can be converted into formic acid and L-kynurenine through its interaction with the enzyme kynurenine formamidase. In humans, n'-formylkynurenine is involved in the tryptophan metabolism pathway.

作用机制

Target of Action

N-Formylkynurenine (NFK) is an intermediate in the catabolism of tryptophan . Its primary targets are the heme dioxygenases and the photosystem II (PSII) reaction center . Heme dioxygenases convert tryptophan to NFK, a key intermediate in the kynurenine pathway of tryptophan catabolism . In PSII, NFK accumulates under conditions of high light stress .

Mode of Action

NFK is formed by a non-random, ROS-targeted mechanism . The formation of NFK is catalyzed by heme dioxygenases . This process involves a novel pathway involving a ferryl-oxo intermediate and a radical rearrangement .

Biochemical Pathways

NFK is a key intermediate in the kynurenine pathway of tryptophan catabolism . The first and rate-limiting enzymes that determine the rate of tryptophan conversion into NFK and further into kynurenine are tryptophan-2,3-dioxygenase (TDO) and indoleamine-2,3-dioxygenase (IDO) . NFK is then converted either into kynurenic acid by a kynurenine aminotransferase (KAT), anthranilic acid by kynureninase, or into kynurenine by formidase (AFMID) .

Pharmacokinetics

It is known that the conversion of tryptophan into nfk is a key step in the kynurenine pathway . This process is regulated by various enzymes, including TDO and IDO .

Result of Action

The formation of NFK results in the modification of tryptophan residues, which occurs in the CP43 and D1 core polypeptides of PSII . This modification has also been detected in other proteins, such as mitochondrial respiratory enzymes . The formation of NFK is a part of the body’s response to high light stress .

Action Environment

The action of NFK is influenced by environmental factors such as light intensity . High light intensities can lead to the accumulation of NFK in PSII . This suggests that the formation and action of NFK are part of the organism’s response to environmental stress, particularly light stress .

生化分析

Biochemical Properties

N-formylkynurenine is formed by the action of either tryptophan 2,3-dioxygenase (TDO) mainly in the liver or indoleamine 2,3-dioxygenase (IDO) elsewhere . This compound is then hydrolyzed to kynurenine by NFK formamidase .

Cellular Effects

This compound has been shown to accumulate in photosystem II during conditions of high light stress in vitro . Reactive oxygen species (ROS) are generated under photoinhibitory conditions and induce oxidative post-translational modifications of amino acid side chains .

Molecular Mechanism

Specific modification of tryptophan residues to this compound occurs in the CP43 and D1 core polypeptides of photosystem II . The this compound modification has also been detected in other proteins, such as mitochondrial respiratory enzymes, and is formed by a non-random, ROS-targeted mechanism .

Temporal Effects in Laboratory Settings

This compound has been shown to accumulate in photosystem II during conditions of high light stress in vitro . This suggests that the effects of this compound may change over time under certain conditions, such as high light stress.

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are limited, it’s known that kynurenine pathway metabolites, which include this compound, can have significant effects on various biological systems .

Metabolic Pathways

This compound is an intermediate in the catabolism of tryptophan . It is a formylated derivative of kynurenine . The formation of this compound is catalyzed by heme dioxygenases .

Transport and Distribution

While specific information on the transport and distribution of this compound within cells and tissues is limited, it’s known that 60% of all tryptophan metabolites present in the CNS are transported from the peripheral tissues, especially from the liver via the circulatory system .

生物活性

N-formylkynurenine (NFK) is a compound derived from the oxidation of tryptophan, an essential amino acid. It plays a crucial role in various biological processes, particularly within the kynurenine pathway, which is significant for tryptophan metabolism and is linked to several physiological and pathological conditions. This article explores the biological activity of this compound, highlighting its formation, detection methods, and implications in health and disease.

Formation and Metabolism

NFK is primarily formed through the action of enzymes such as indoleamine 2,3-dioxygenase (IDO) and heme dioxygenases, which catalyze the oxidation of L-tryptophan. This process is significant because it represents the first step in the kynurenine pathway, leading to the production of various metabolites that are involved in neurotransmission, immune response, and oxidative stress management.

Key Reactions Involving this compound

| Reaction | Enzyme | Product |

|---|---|---|

| L-Tryptophan + O₂ → this compound | Heme dioxygenase | This compound |

| This compound → Kynurenine + NH₃ | Kynureninase | Kynurenine |

The conversion of NFK to kynurenine is catalyzed by kynureninase, which highlights its role as an intermediate in tryptophan catabolism .

Detection Methods

Detection of this compound in biological samples has been achieved through various analytical techniques:

- Mass Spectrometry : Utilized for quantifying NFK levels in oxidized proteins, confirming its formation under oxidative stress conditions .

- Immunological Techniques : Polyclonal antibodies have been developed for the specific detection of NFK in protein samples, allowing researchers to assess its presence in various biological contexts .

- Spectroscopic Methods : Ultraviolet-visible absorption and resonance Raman spectroscopy have been employed to characterize NFK and observe its behavior under different light conditions .

Role in Oxidative Stress

This compound has been implicated as a marker for oxidative stress. Its production increases significantly under conditions of high light stress in photosynthetic organisms, indicating its potential role in photoinhibition and cellular damage due to reactive oxygen species (ROS) . The accumulation of NFK correlates with decreased photosynthetic efficiency, suggesting that it may serve as a protective mechanism against oxidative damage.

Influence on Immune Function

The kynurenine pathway, including NFK, is closely associated with immune responses. Elevated levels of kynurenine metabolites have been linked to chronic inflammation and autoimmune diseases. For instance, long-term exposure to particulate matter has been shown to alter kynurenine pathway metabolites significantly, indicating a potential mechanism by which environmental stressors can influence immune function and disease susceptibility .

Case Studies

- High Light Stress in Photosystem II : Research demonstrated that under high light conditions, the yield of NFK increased twofold while the steady-state rate of oxygen evolution decreased significantly. This suggests that NFK may play a role in photoinhibition processes within photosynthetic organisms .

- Kynurenine Pathway Alterations Due to Environmental Factors : A study analyzing long-term exposure to PM2.5 and PM10 found significant increases in multiple kynurenine pathway metabolites, including NFK. This disruption was associated with inflammatory responses and highlights the importance of monitoring these metabolites in environmental health studies .

科学研究应用

N-formylkynurenine plays a role in neurobiology, particularly concerning neurodegenerative diseases.

Case Study: Neuroprotective Properties

- Research indicates that NFK may influence neuroprotective mechanisms. It is suggested that NFK can modulate the activity of the aryl hydrocarbon receptor, which is implicated in neuroinflammation and neurodegeneration. Elevated levels of NFK have been associated with protective responses against excitotoxicity in neuronal cells, highlighting its potential therapeutic implications .

Data Table: Neurobiological Effects of this compound

| Effect | Mechanism of Action | Implications |

|---|---|---|

| Neuroprotection | Modulation of aryl hydrocarbon receptor | Potential treatment for neurodegeneration |

| Regulation of inflammation | Interaction with immune pathways | May reduce neuroinflammatory responses |

Environmental Applications

This compound also has implications in environmental science, particularly regarding oxidative stress responses in plants.

Case Study: Light-Induced Modifications in Photosystem II

- A study demonstrated that NFK accumulates in Photosystem II (PSII) under light stress conditions, serving as an oxidative modification signal. This modification correlates with decreased oxygen-evolving activity, indicating that NFK may play a role in plant stress responses and repair mechanisms .

Data Table: Role of this compound in Plant Stress Responses

| Condition | Observed Effect | Proposed Role |

|---|---|---|

| High light illumination | Increased accumulation of NFK | Signal for damage and repair |

| Oxidative stress | Modification of PSII components | Indication of cellular stress |

化学反应分析

Chemical Reactions of N'-Formylkynurenine

- Formation NFK is created through the oxidation of tryptophan residues by reactive oxygen species (ROS). ROS interact with tryptophan, yielding radicals and other intermediates that rearrange into NFK and kynurenine. Tryptophan radical reacts with superoxide or molecular oxygen to form tryptophan hydroperoxide, which rearranges into NFK and kynurenine. Singlet oxygen or ozone can react directly with tryptophan to form NFK and kynurenine .

- Hydrolysis N-formyl-L-kynurenine can be hydrolyzed to L-kynurenine through the action of kynurenine formamidase .

- Conversion NFK can be converted into formylanthranilic acid and L-alanine, a reaction catalyzed by kynureninase .

- Fluorophore Formation NFK can react with cyclic amines to produce fluorophores.

Enzymes Involved in N'-Formylkynurenine Metabolism

Several enzymes play a role in NFK metabolism :

Role in Tryptophan Catabolism and Other Metabolic Pathways

NFK is an intermediate in the catabolism of tryptophan . In yeast, NFK is involved in the NAD metabolism pathway . Heme dioxygenases catalyze the oxidation of L-tryptophan to this compound (NFK), which is the first and rate-limiting step in tryptophan catabolism .

This compound and Oxidative Stress

NFK is formed from the reaction of tryptophan with singlet oxygen, which can be produced under high light stress . NFK can be used as a marker of high light stress .

属性

IUPAC Name |

2-amino-4-(2-formamidophenyl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O4/c12-8(11(16)17)5-10(15)7-3-1-2-4-9(7)13-6-14/h1-4,6,8H,5,12H2,(H,13,14)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYHJHXPTQMMKCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CC(C(=O)O)N)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10862515 | |

| Record name | N'-Formylkynurenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10862515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | N'-Formylkynurenine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001200 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1022-31-7, 3978-11-8 | |

| Record name | N-Formylkynurenine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1022-31-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N'-Formylkynurenine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001022317 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC334199 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334199 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N'-Formylkynurenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10862515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FORMYLKYNURENINE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N3FFD7AJC9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N'-Formylkynurenine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001200 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。